molecular formula C17H19ClFNO2 B276014 N-(3-chloro-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine

N-(3-chloro-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine

Cat. No. B276014
M. Wt: 323.8 g/mol
InChI Key: HLVUWQAZXUEITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine, commonly known as 2C-C-NBOMe, is a synthetic compound that belongs to the phenethylamine class of drugs. This compound has gained considerable attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.

Mechanism of Action

The exact mechanism of action of 2C-C-NBOMe is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, leading to the activation of downstream signaling pathways. This results in the modulation of various neurotransmitters such as dopamine, norepinephrine, and glutamate, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
The use of 2C-C-NBOMe has been shown to produce a range of biochemical and physiological effects. These include alterations in perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. These effects are believed to be mediated by the compound's interaction with the 5-HT2A receptor and its downstream signaling pathways.

Advantages and Limitations for Lab Experiments

2C-C-NBOMe has several advantages for use in lab experiments. Its high affinity for the 5-HT2A receptor makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, its potential for abuse and the lack of data on its long-term effects limit its use in human studies.

Future Directions

There are several future directions for research on 2C-C-NBOMe. These include further investigations into its potential therapeutic applications, particularly in the treatment of psychiatric disorders. Additionally, studies on its long-term effects and potential for abuse are needed to fully understand the risks and benefits of this compound. Finally, investigations into its interactions with other neurotransmitter systems may provide insights into its mechanism of action and potential therapeutic targets.

Synthesis Methods

The synthesis of 2C-C-NBOMe involves the reaction of 2-(4-fluorophenyl)ethanamine with 3-chloro-4,5-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2C-C-NBOMe has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This has led to investigations into the use of 2C-C-NBOMe as a potential treatment for various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder.

properties

Molecular Formula

C17H19ClFNO2

Molecular Weight

323.8 g/mol

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine

InChI

InChI=1S/C17H19ClFNO2/c1-21-16-10-13(9-15(18)17(16)22-2)11-20-8-7-12-3-5-14(19)6-4-12/h3-6,9-10,20H,7-8,11H2,1-2H3

InChI Key

HLVUWQAZXUEITO-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCC2=CC=C(C=C2)F)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCC2=CC=C(C=C2)F)Cl)OC

Origin of Product

United States

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